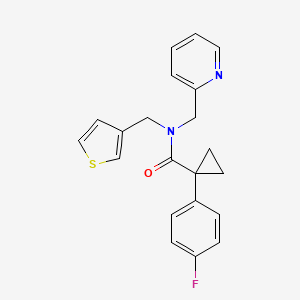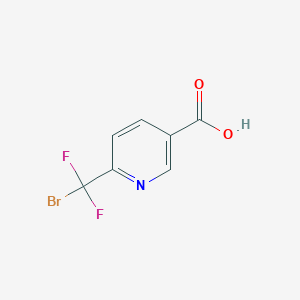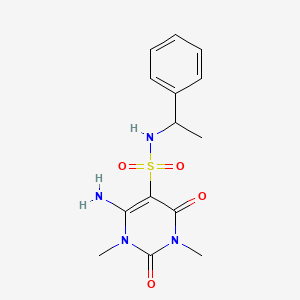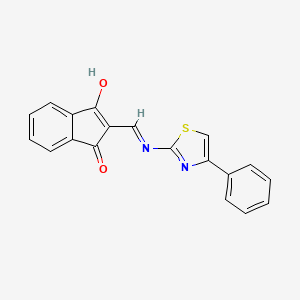
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H19FN2OS and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide have been a focus of research due to their potential biological activities. Zhou et al. (2021) established a high-yield synthetic method for a related compound, demonstrating the compound's synthesis via multi-step nucleophilic substitution reaction and ester hydrolysis, with confirmation of the structure by 1H NMR and MS spectrum (Zhou et al., 2021).
Anticancer Activity
Research on derivatives of similar structural frameworks has indicated potential for anticancer activity. Jayarajan et al. (2019) synthesized compounds through a three-component reaction, which showed promising results in computational chemistry methods and non-linear optical (NLO) properties. Molecular docking analyses suggested these compounds could inhibit tubulin polymerization, indicating potential anticancer activity (Jayarajan et al., 2019).
Neurological Imaging Applications
Compounds with similar structural motifs have been developed for neurological imaging, particularly in serotonin 5-HT1A receptor imaging. Lang et al. (1999) synthesized fluorinated derivatives for PET imaging, showing these compounds' utility in neurological studies (Lang et al., 1999). Additionally, Choi et al. (2015) compared 18F-Mefway PET imaging of serotonin 1A receptors to 18F-FCWAY, discussing the potential for improved imaging techniques (Choi et al., 2015).
Material Science Applications
In material science, the synthesis and properties of compounds containing cyclohexane structures, akin to the structure of interest, have been explored. Hsiao et al. (1999) detailed the synthesis of aromatic polyamides, demonstrating these materials' potential for high-performance applications due to their thermal stability and solubility in polar aprotic solvents (Hsiao et al., 1999).
Antimicrobial and Antifungal Activities
The potential for antimicrobial and antifungal activities has also been investigated. Tian et al. (2009) prepared N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, showing significant herbicidal and fungicidal activities, highlighting the diverse biological activities possible with this structural framework (Tian et al., 2009).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c22-18-6-4-17(5-7-18)21(9-10-21)20(25)24(13-16-8-12-26-15-16)14-19-3-1-2-11-23-19/h1-8,11-12,15H,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECONHIMYZEPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)


![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)
![methyl 5-[(4-bromophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2882646.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2882648.png)
![N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2882649.png)

![4-chloro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2882654.png)
![1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B2882656.png)


![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2882664.png)